molecular formula C10H11FN2O3 B1321977 4-(5-Fluoro-2-nitrophenyl)morpholine CAS No. 536977-34-1

4-(5-Fluoro-2-nitrophenyl)morpholine

Cat. No.: B1321977
CAS No.: 536977-34-1
M. Wt: 226.2 g/mol
InChI Key: WGIOZRONRHUWEM-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-nitrophenyl)morpholine (CAS: 319-72-2) is a nitroaromatic compound featuring a morpholine ring attached to a benzene ring substituted with a fluorine atom at position 5 and a nitro group at position 2 (Figure 1). This compound is of interest in medicinal chemistry and materials science due to its structural features, which combine the electron-withdrawing nitro group, the electronegative fluorine atom, and the morpholine heterocycle. The morpholine ring contributes to solubility and metabolic stability, while the nitro group enables further functionalization via reduction or substitution reactions.

For example, 3,4-difluoronitrobenzene reacts with morpholine under reflux in acetonitrile to yield derivatives with fluorine and nitro groups at specific positions . Similar methods likely apply to the target compound, using appropriately substituted fluoronitrobenzene precursors.

Properties

IUPAC Name

4-(5-fluoro-2-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-8-1-2-9(13(14)15)10(7-8)12-3-5-16-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIOZRONRHUWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-nitrophenyl)morpholine typically involves the reaction of 5-fluoro-2-nitroaniline with morpholine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. The industrial process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-nitrophenyl)morpholine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-(5-Fluoro-2-aminophenyl)morpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

Medicinal Chemistry

4-(5-Fluoro-2-nitrophenyl)morpholine is primarily investigated for its potential as a therapeutic agent. Its structural features, particularly the presence of fluorine and nitro groups, enhance its interaction with biological targets, making it a candidate for developing drugs with anticancer and antimicrobial properties.

  • Anticancer Activity :
    • Preliminary studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays have shown an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), suggesting significant anticancer potential .
  • Antimicrobial Properties :
    • The compound has demonstrated efficacy against certain bacterial strains. A study found a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as a scaffold for antibiotic development .

Materials Science

In materials science, this compound is explored for its application in creating advanced materials such as polymers and coatings. Its unique chemical properties allow for modifications that can enhance the performance of these materials.

Biological Studies

The compound serves as a valuable probe in biochemical assays to study enzyme interactions and receptor binding. The specific arrangement of the fluorine and nitro groups may influence its binding affinity, which is crucial for understanding its mechanism of action in biological systems.

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry evaluated the effects of this compound on MCF-7 cells. The results indicated that the compound inhibited cell growth significantly, providing a foundation for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties revealed that this compound exhibits activity against resistant bacterial strains, supporting its potential use in treating infections caused by such pathogens .

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-nitrophenyl)morpholine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity, enhancing its effectiveness in certain applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and discussion highlight key differences between 4-(5-Fluoro-2-nitrophenyl)morpholine and its analogs based on substituent positions, heteroatom variations, and applications.

Compound Name Molecular Formula Substituent Positions (Phenyl Ring) Heteroatom (X) Key Properties/Applications References
This compound C₁₀H₁₁FN₂O₃ F: 5, NO₂: 2 O (morpholine) Intermediate in drug synthesis; nitro group allows further functionalization.
4-(4-Nitrophenyl)morpholine C₁₀H₁₂N₂O₃ NO₂: 4 O (morpholine) Anticancer activity; chair conformation in crystal structure stabilized by aromatic stacking.
4-(2-Fluoro-4-nitrophenyl)morpholine C₁₀H₁₁FN₂O₃ F: 2, NO₂: 4 O (morpholine) Mp: 110–112°C; synthesized via SNAr; used in medicinal chemistry.
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₂N₂O₂S NO₂: 4 S (thiomorpholine) Increased lipophilicity; forms centrosymmetric dimers via C–H···O interactions.
4-(2-Fluoro-4-nitrophenyl)thiomorpholine C₁₀H₁₁FN₂O₂S F: 2, NO₂: 4 S (thiomorpholine) Higher metabolic susceptibility (sulfur oxidation); precursor to antimycobacterial agents.
Substituent Position Effects
  • Nitro Group Orientation: The nitro group’s position significantly impacts electronic and steric properties. In 4-(4-nitrophenyl)morpholine, the para-nitro group enhances planarity, facilitating aromatic stacking interactions in the solid state .
  • Fluorine Position: Fluorine at position 5 (target compound) vs. Fluorine’s ortho/para-directing effects also dictate regioselectivity in further substitutions .
Morpholine vs. Thiomorpholine Derivatives
  • Lipophilicity and Metabolism : Thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) exhibit higher lipophilicity (logP) due to sulfur’s polarizability, enhancing membrane permeability. However, sulfur is susceptible to oxidation, forming sulfoxides/sulfones, which can be advantageous for prodrug design .
  • Solid-State Behavior : Thiomorpholine derivatives form weak C–H···O hydrogen bonds between methylene groups adjacent to sulfur and nitro oxygen atoms, leading to dimeric structures absent in morpholine analogs .

Biological Activity

4-(5-Fluoro-2-nitrophenyl)morpholine is an organic compound belonging to the morpholine class, characterized by the presence of a fluorine and a nitro group on its phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuroprotection and antimicrobial properties. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C10H11FN2O3
  • Molecular Weight : 224.21 g/mol
  • Structure : The compound consists of a morpholine moiety attached to a phenyl ring that carries both a fluorine atom and a nitro group.

The biological activity of this compound can be attributed to several mechanisms:

  • Neuroprotective Effects : Research indicates that compounds with similar structures can exhibit neuroprotective properties by modulating neuroinflammation and oxidative stress pathways. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • Antimicrobial Activity : The presence of the nitro group is often associated with increased antimicrobial efficacy. Compounds with similar nitro-substituted phenyl groups have demonstrated significant antibacterial and antifungal activities against various strains, including both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial DNA replication, such as topoisomerases. This inhibition can lead to bacterial cell death, making it a candidate for developing new antibiotics .

Synthesis

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. Common methods include:

  • Starting Materials : 5-Fluoro-2-nitroaniline and morpholine.
  • Reaction Conditions : The reaction is generally carried out in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to enhance yield and purity.

Antimicrobial Properties

The antimicrobial activity of this compound has been assessed against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (µg/mL)
Escherichia coli16
Staphylococcus aureus8
Candida albicans32

These results suggest that the compound possesses moderate to strong antimicrobial activity, making it a candidate for further development in therapeutic applications.

Neuroprotective Studies

In vitro studies have shown that compounds similar to this compound can reduce neuronal cell death induced by oxidative stress. For example, in models of neurodegeneration:

  • Cell Viability Assay : Treatment with the compound resulted in a significant increase in cell viability compared to untreated controls.
  • Inflammatory Markers : The compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential anti-inflammatory effects .

Case Studies

  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
  • Antibacterial Efficacy Testing : A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Acinetobacter baumannii. Results showed significant inhibition, highlighting its potential role in combating antibiotic resistance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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